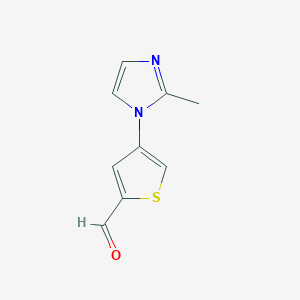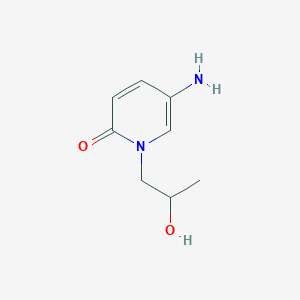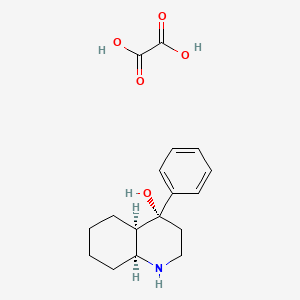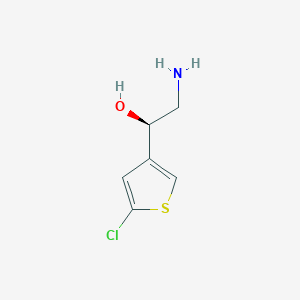![molecular formula C12H17FN2O B15239042 2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide](/img/structure/B15239042.png)
2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide typically involves the reaction of 3-fluorobenzylamine with N-methylbutanamide under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves scaling up the reaction conditions and optimizing them for large-scale production .
化学反応の分析
Types of Reactions
2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, reduction may yield an alcohol, and substitution may yield a variety of substituted derivatives .
科学的研究の応用
2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide has several scientific research applications, including:
作用機序
The mechanism of action of 2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of the research .
類似化合物との比較
Similar Compounds
- 2-amino-N-(2-fluorobenzyl)-N-methylbutanamide
- 4-[(4-amino-3-fluorophenyl)methyl]-2-fluoroaniline
- (S)-N-(2-amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Uniqueness
2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide is unique due to its specific structural features, such as the presence of a fluorine atom on the phenyl ring and the methyl group on the butanamide moiety . These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C12H17FN2O |
|---|---|
分子量 |
224.27 g/mol |
IUPAC名 |
2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide |
InChI |
InChI=1S/C12H17FN2O/c1-3-11(14)12(16)15(2)8-9-5-4-6-10(13)7-9/h4-7,11H,3,8,14H2,1-2H3 |
InChIキー |
BAKZKCUKMHYSSP-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)N(C)CC1=CC(=CC=C1)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15238962.png)

![7-(Tert-butyl) 8-((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (3r,8s)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2-oxo-1,2,3,6,8,9-hexahydro-7h-[1,4]oxazino[3,2-g]isoquinoline-7,8-dicarboxylate](/img/structure/B15238970.png)

![4-[1-(propan-2-yl)-1H-imidazol-5-yl]piperidine](/img/structure/B15238978.png)

![3-[(Cyclopent-1-en-1-yl)methoxy]azetidine](/img/structure/B15239017.png)

![(1R,2S,3R,4R)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15239023.png)




